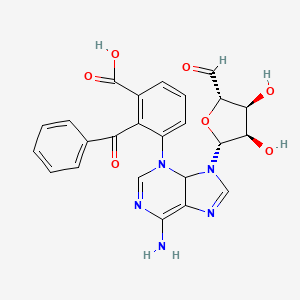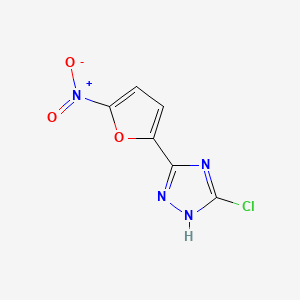
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chloro group and a nitrofuryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria . Its derivatives have been studied for their activity against resistant strains of bacteria, making it a promising candidate for developing new antibiotics.
Industry: In the industrial sector, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Comparación Con Compuestos Similares
1,2,4-Triazole: Another triazole derivative with broad-spectrum antimicrobial activity.
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and use in energetic materials.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a nitrofuryl group allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications.
Propiedades
Número CAS |
41735-54-0 |
|---|---|
Fórmula molecular |
C6H3ClN4O3 |
Peso molecular |
214.56 g/mol |
Nombre IUPAC |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
Clave InChI |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
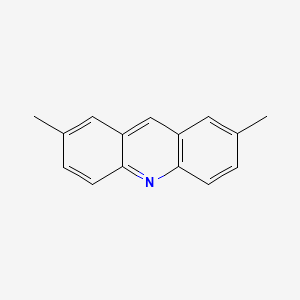
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

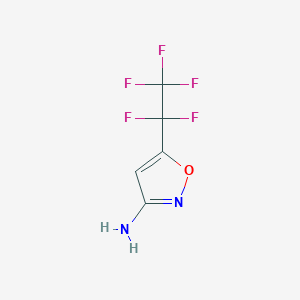
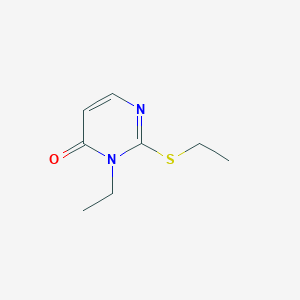
![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)
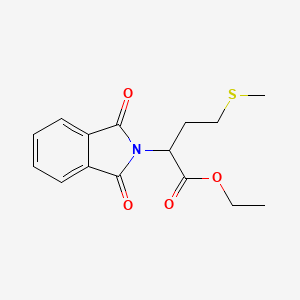

![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

